molecular formula C7H7FN2O B15328393 2-Fluoro-6-methylpyridine-4-carboxamide

2-Fluoro-6-methylpyridine-4-carboxamide

Cat. No.: B15328393
M. Wt: 154.14 g/mol
InChI Key: NHHYOMLKWGUJNK-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylpyridine-4-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the sixth position, and a carboxamide group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the addition of a carboxamide group. One common method involves the fluorination of 6-methylpyridine, followed by the conversion of the resulting 2-fluoro-6-methylpyridine to the carboxamide derivative. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The subsequent steps involve the conversion to the carboxamide derivative using standard amide formation reactions, typically involving the use of reagents such as ammonia or amines under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylpyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the carboxamide group.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

2-Fluoro-6-methylpyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methylpyridine-4-carboxamide is unique due to the combined presence of the fluorine atom, methyl group, and carboxamide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

2-fluoro-6-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11)

InChI Key

NHHYOMLKWGUJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)F)C(=O)N

Origin of Product

United States

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